

Spectroscopic Analysis of 4-Ethyl-3,3-dimethylhexane: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylhexane

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Ethyl-3,3-dimethylhexane** (C₁₀H₂₂, CAS No: 52897-05-9).^{[1][2][3]} As a branched alkane, the structural elucidation of **4-Ethyl-3,3-dimethylhexane** relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its spectroscopic signature. Due to the limited availability of published experimental spectra for **4-Ethyl-3,3-dimethylhexane**, this guide utilizes predicted data from validated computational models to provide a representative spectroscopic profile.

Molecular Structure

4-Ethyl-3,3-dimethylhexane is a saturated hydrocarbon with a molecular weight of 142.28 g/mol.^[1] Its structure consists of a hexane main chain with an ethyl group at the fourth carbon and two methyl groups at the third carbon.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **4-Ethyl-3,3-dimethylhexane**.

Table 1: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Predicted Relative Intensity (%)	Proposed Fragment Ion
142	5	[M] ⁺ (Molecular Ion)
113	80	[M - C ₂ H ₅] ⁺
85	100	[M - C ₄ H ₉] ⁺
71	40	[C ₅ H ₁₁] ⁺
57	95	[C ₄ H ₉] ⁺ (tert-Butyl cation)
43	60	[C ₃ H ₇] ⁺
29	50	[C ₂ H ₅] ⁺

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
CH ₃ (C1)	0.88	Triplet	3H
CH ₂ (C2)	1.25	Quartet	2H
C(CH ₃) ₂ (at C3)	0.85	Singlet	6H
CH (C4)	1.45	Multiplet	1H
CH ₂ (of ethyl at C4)	1.35	Multiplet	2H
CH ₃ (of ethyl at C4)	0.86	Triplet	3H
CH ₂ (C5)	1.20	Multiplet	2H
CH ₃ (C6)	0.90	Triplet	3H

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon Assignment	Predicted Chemical Shift (ppm)
C1	14.2
C2	23.1
C3	34.5
C(CH ₃) ₂ (at C3)	28.7
C4	45.8
CH ₂ (of ethyl at C4)	25.4
CH ₃ (of ethyl at C4)	11.9
C5	29.9
C6	14.5
Quaternary C (at C3)	36.7

Table 4: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
2960-2850	C-H Stretch	Alkane (CH ₃ , CH ₂ , CH)
1465	C-H Bend	Alkane (CH ₂)
1380	C-H Bend	Alkane (CH ₃)
1365	C-H Bend	Alkane (gem-dimethyl)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alkanes like **4-Ethyl-3,3-dimethylhexane**.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile solvent such as hexane or methanol.
- **Instrumentation:** An electron ionization (EI) mass spectrometer is typically used.
- **Data Acquisition:** The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.
- **Data Analysis:** The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides information about its structure.

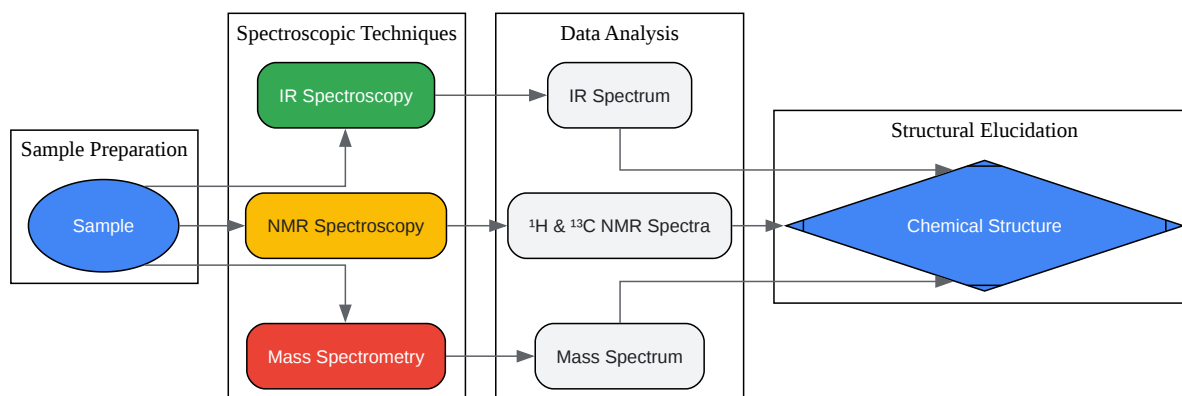
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:**
 - ^1H NMR: A 90° pulse angle and a relaxation delay of 1-5 seconds are common parameters. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Analysis:** The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the NMR spectra provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy

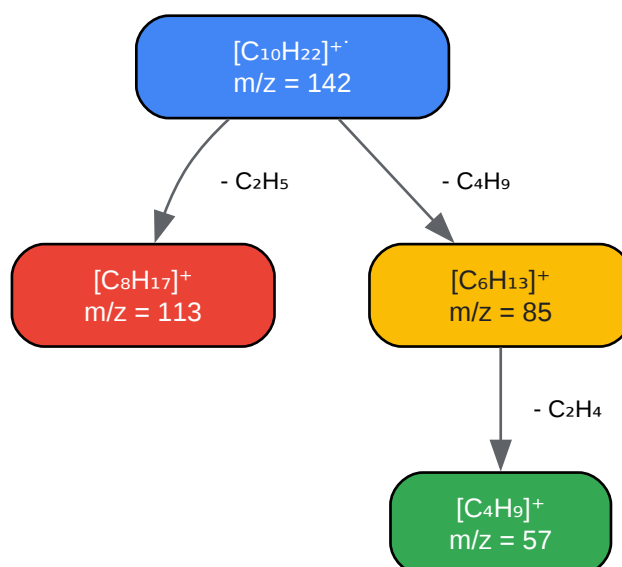
- **Sample Preparation:** For a liquid sample, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The absorption bands in the IR spectrum correspond to the vibrational frequencies of the different functional groups present in the molecule. For an alkane, the most prominent peaks are due to C-H stretching and bending vibrations.

Mandatory Visualization



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Caption: Workflow for the spectroscopic analysis of **4-Ethyl-3,3-dimethylhexane**.



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Caption: A simplified, representative mass fragmentation pathway for **4-Ethyl-3,3-dimethylhexane**.

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References

- 1. 4-Ethyl-3,3-dimethylhexane | C₁₀H₂₂ | CID 521422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 3. 4-Ethyl-3,3-dimethylhexane. | 52897-05-9 [chemicalbook.com]
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